

Solubility of (R)-Methyl 2-hydroxybutanoate in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-Methyl 2-hydroxybutanoate

Cat. No.: B1600845

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **(R)-Methyl 2-hydroxybutanoate** in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 2-hydroxybutanoate is a chiral ester of significant interest in the pharmaceutical and fine chemical industries, often serving as a key intermediate in the synthesis of complex molecules.^[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification processes, and formulating products. This guide provides a comprehensive overview of the solubility characteristics of **(R)-Methyl 2-hydroxybutanoate**, delving into the theoretical principles governing its dissolution, presenting qualitative solubility profiles, and offering a detailed experimental protocol for precise quantitative determination.

Introduction: The Significance of (R)-Methyl 2-hydroxybutanoate and its Solubility

(R)-Methyl 2-hydroxybutanoate (CAS No: 73349-07-2) is a valuable chiral building block in organic synthesis.^{[1][2]} Its utility in the pharmaceutical industry, for instance as a synthetic intermediate for antiepileptic drugs, underscores the need for well-characterized

physicochemical properties. Solubility, a fundamental physical property, dictates the choice of solvent for a myriad of applications, including:

- Reaction Media: Ensuring reactants are in the same phase for efficient chemical transformations.
- Crystallization and Purification: Selecting appropriate solvent systems for isolation and purification of the compound or its derivatives.
- Formulation: Developing stable and effective formulations for final products.
- Extraction Processes: Efficiently separating the compound from reaction mixtures or natural sources.

This guide aims to equip researchers with the foundational knowledge and practical tools to effectively manage and manipulate the solubility of **(R)-Methyl 2-hydroxybutanoate** in their daily work.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.^[3] For **(R)-Methyl 2-hydroxybutanoate**, a molecule possessing both polar and non-polar characteristics, its interaction with a solvent is a nuanced interplay of several forces.

Molecular Structure and Intermolecular Forces

(R)-Methyl 2-hydroxybutanoate, with the chemical formula $C_5H_{10}O_3$, has a molecular weight of 118.13 g/mol.^{[1][2]} Its structure features:

- A polar hydroxyl (-OH) group, capable of acting as both a hydrogen bond donor and acceptor.
- A polar ester (-COO-) group, which can act as a hydrogen bond acceptor.
- A non-polar ethyl (-CH₂CH₃) and methyl (-CH₃) group, contributing to van der Waals interactions.

The presence of these functional groups allows **(R)-Methyl 2-hydroxybutanoate** to interact with a range of solvents through:

- Hydrogen Bonding: The dominant force in polar protic solvents (e.g., alcohols).
- Dipole-Dipole Interactions: Significant in polar aprotic solvents (e.g., acetone, ethyl acetate).
- Van der Waals Forces (London Dispersion Forces): The primary interaction in non-polar solvents (e.g., hexane, toluene).

The Role of the Solvent

- Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the hydroxyl and ester groups of **(R)-Methyl 2-hydroxybutanoate**, leading to high solubility.
- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds and participate in dipole-dipole interactions, also resulting in good solubility.
- Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the non-polar alkyl chain of **(R)-Methyl 2-hydroxybutanoate** will interact favorably. However, the energy required to break the hydrogen bonds between the solute molecules may not be fully compensated by the weak van der Waals forces, leading to lower solubility compared to polar solvents.

Effect of Temperature

For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature.^{[4][5]} This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the necessary energy to overcome the intermolecular forces in both the solute and the solvent.^{[4][5]}

Qualitative Solubility Profile of **(R)-Methyl 2-hydroxybutanoate**

While specific quantitative data for **(R)-Methyl 2-hydroxybutanoate** is not extensively published, a qualitative assessment of its solubility can be inferred from its molecular structure and data on analogous compounds like methyl lactate and ethyl lactate, which are reported to

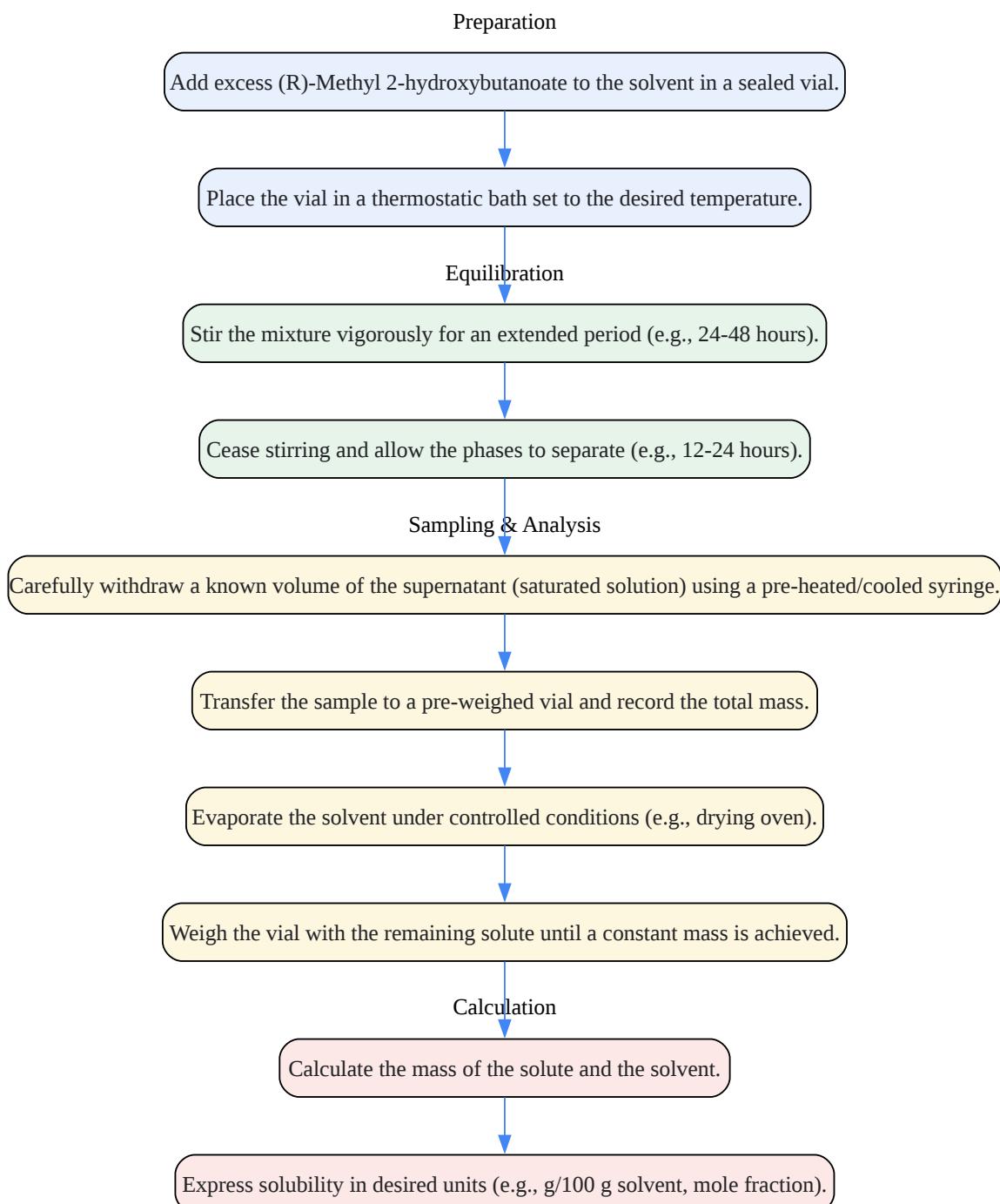
be miscible with water and most organic solvents.^[6]^[7] **(R)-Methyl 2-hydroxybutanoate** is generally described as being soluble in organic solvents and moderately soluble in water.^[8]

Solvent	Solvent Type	Expected Solubility	Primary Intermolecular Forces
Methanol	Polar Protic	High / Miscible	Hydrogen Bonding, Dipole-Dipole
Ethanol	Polar Protic	High / Miscible	Hydrogen Bonding, Dipole-Dipole
Acetone	Polar Aprotic	High / Miscible	Dipole-Dipole Interactions
Ethyl Acetate	Polar Aprotic	High / Miscible	Dipole-Dipole Interactions
Toluene	Non-Polar	Moderate	Van der Waals Forces, Dipole- Induced Dipole
Hexane	Non-Polar	Low to Moderate	Van der Waals Forces
Water	Polar Protic	Moderate	Hydrogen Bonding

This table is a qualitative prediction based on chemical principles. Experimental verification is required for quantitative applications.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The static gravimetric method is a robust and widely used technique for determining the solubility of a liquid in a liquid at a specific temperature.^[9]^[10]


Principle of the Method

A saturated solution is prepared by allowing a mixture of the solute and solvent to reach equilibrium at a constant temperature. A known mass of the saturated solution is then taken, and the solvent is evaporated, allowing for the determination of the mass of the dissolved solute.

Materials and Equipment

- **(R)-Methyl 2-hydroxybutanoate** (solute)
- Organic solvent of interest
- Thermostatic water bath or incubator
- Analytical balance (± 0.0001 g)
- Glass vials with airtight seals (e.g., screw-cap vials with PTFE liners)
- Volumetric pipettes and syringes
- Drying oven or vacuum desiccator
- Magnetic stirrer and stir bars

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the gravimetric determination of solubility.

Detailed Step-by-Step Methodology

- Preparation:
 - To a series of glass vials, add a known volume of the chosen organic solvent.
 - Add an excess of **(R)-Methyl 2-hydroxybutanoate** to each vial to ensure that a saturated solution can be formed. The presence of an undissolved phase of the solute should be visible.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic water bath or incubator set to the desired experimental temperature (e.g., 298.15 K / 25 °C). Ensure the temperature is controlled to at least ± 0.1 °C.
 - Stir the mixtures using a magnetic stirrer for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[11]
 - After the stirring period, turn off the stirrers and allow the vials to rest undisturbed in the thermostatic bath for at least 12-24 hours to allow for complete phase separation.
- Sampling and Analysis:
 - Pre-weigh a clean, dry sample vial on an analytical balance (mass m_1).
 - Carefully withdraw a sample from the clear supernatant (the solvent layer saturated with the solute) using a syringe. To avoid temperature changes that could affect solubility, ensure the syringe is at the same temperature as the solution.
 - Quickly transfer the sample to the pre-weighed vial, seal it, and weigh it again to get the total mass of the saturated solution (mass m_2).
 - Place the sample vial, with the cap loosened or removed, into a drying oven set to a temperature that will evaporate the solvent without degrading the **(R)-Methyl 2-hydroxybutanoate**. Alternatively, a vacuum desiccator can be used.

- Periodically remove the vial, cool it to room temperature in a desiccator, and weigh it. Repeat this process until a constant mass is achieved (mass m_3).^[9]
- Calculation of Solubility:
 - Mass of the saturated solution = $m_2 - m_1$
 - Mass of the solute (**(R)-Methyl 2-hydroxybutanoate**) = $m_3 - m_1$
 - Mass of the solvent = (Mass of the saturated solution) - (Mass of the solute)
 - Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent:

Solubility (g/100g solvent) = (Mass of solute / Mass of solvent) * 100

Advanced Topic: Thermodynamic Modeling of Solubility

For a more profound understanding and prediction of solubility behavior, thermodynamic models can be employed. Models such as the Non-Random Two-Liquid (NRTL) or the Universal Quasi-Chemical (UNIQUAC) activity coefficient models are often used to correlate and predict solid-liquid or liquid-liquid equilibrium data.^{[12][13]} These models use parameters that account for the intermolecular interactions between the components in the mixture. While a detailed discussion is beyond the scope of this guide, it is important for researchers to be aware that these predictive tools exist and can be invaluable for process design and optimization, particularly when dealing with chiral compounds where interactions can be complex.^{[12][13]}

Conclusion

This technical guide has provided a comprehensive overview of the solubility of **(R)-Methyl 2-hydroxybutanoate** in organic solvents. By understanding the interplay of molecular structure and intermolecular forces, researchers can make informed decisions about solvent selection. While quantitative data in the literature is scarce, the provided qualitative profile serves as a useful starting point. Furthermore, the detailed experimental protocol for the gravimetric method

empowers research and development professionals to determine precise solubility data in-house, ensuring the robustness and efficiency of their chemical processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-Methyl 2-hydroxybutanoate | 73349-07-2 | FM16092 [biosynth.com]
- 2. (R)-Methyl 2-hydroxybutanoate | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. inchem.org [inchem.org]
- 7. Methyl lactate - Wikipedia [en.wikipedia.org]
- 8. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmajournal.net [pharmajournal.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Ethyl lactate | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 13. Ethyl Lactate | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. | 97-64-3 / L: 687-47-8 [musashino.com]
- To cite this document: BenchChem. [Solubility of (R)-Methyl 2-hydroxybutanoate in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1600845#solubility-of-r-methyl-2-hydroxybutanoate-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com